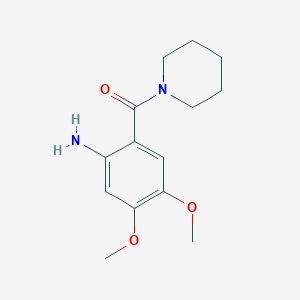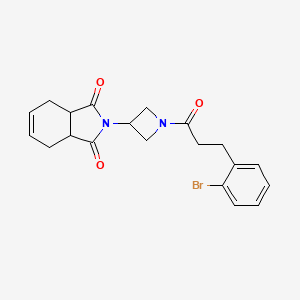
2-Hydroxy-4-methoxy-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methoxy-4-methylpentanoic acid, also known as HMMPA, is a chemical compound that belongs to the group of alpha-hydroxy acids. It is a colorless, odorless, and water-soluble acid that is commonly used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methoxy-4-methylpentanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are responsible for the breakdown of collagen in the skin. This results in an increase in collagen production, which leads to healthier and younger-looking skin.
Biochemical and Physiological Effects:
2-Hydroxy-4-methoxy-4-methylpentanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. It has also been found to have a positive effect on the skin, improving its texture and appearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Hydroxy-4-methoxy-4-methylpentanoic acid is its low cost and ease of synthesis. It is also relatively stable and has a long shelf life, making it a popular choice for use in laboratory experiments. However, it is important to note that 2-Hydroxy-4-methoxy-4-methylpentanoic acid can be toxic in high concentrations, and care should be taken when handling and using this compound.
Direcciones Futuras
There are many potential future directions for research on 2-Hydroxy-4-methoxy-4-methylpentanoic acid. Some possible areas of focus include its use in the treatment of skin diseases such as psoriasis and eczema, its potential as an anti-aging agent, and its use in the development of new cosmetic products. Further research is also needed to fully understand the mechanism of action of 2-Hydroxy-4-methoxy-4-methylpentanoic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Hydroxy-4-methoxy-4-methylpentanoic acid is a unique chemical compound that has a wide range of scientific research applications. Its low cost and ease of synthesis make it a popular choice for use in laboratory experiments, and its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential therapeutic applications of 2-Hydroxy-4-methoxy-4-methylpentanoic acid and its mechanism of action.
Métodos De Síntesis
2-Hydroxy-4-methoxy-4-methylpentanoic acid can be synthesized through the reaction of 4-methoxy-4-methylpentanoyl chloride and sodium hydroxide. The reaction results in the formation of 2-Hydroxy-4-methoxy-4-methylpentanoic acid and sodium chloride. This method is relatively simple and cost-effective, making it a popular choice for synthesizing 2-Hydroxy-4-methoxy-4-methylpentanoic acid in laboratories.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-methoxy-4-methylpentanoic acid is commonly used in scientific research applications due to its unique properties. It has been shown to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various diseases. It has also been found to have a positive effect on the skin, making it a popular ingredient in cosmetic products.
Propiedades
IUPAC Name |
2-hydroxy-4-methoxy-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2,11-3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOULYPRGGZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxy-4-methylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)
![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)
![1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2585377.png)
![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2585379.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B2585381.png)
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)
![[(Thiophene-2-carbonyl)amino] acetic acid methyl ester](/img/structure/B2585384.png)



![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)
![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)